delta-Tocotrienol

Content Navigation

Substituting delta-tocotrienol with alpha-tocopherol or mixed tocotrienols often invalidates experiments, as the unsaturated isoprenoid side chain is critical for HMG-CoA reductase inhibition and neuroprotection. This specific isomer guarantees target engagement.

- HMG-CoA reductase inhibition at nanomolar levels (not observed with tocopherols)

- Induces apoptosis in cancer models where alpha-tocopherol is inactive

- Verified purity; shipped under recommended conditions for stability

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

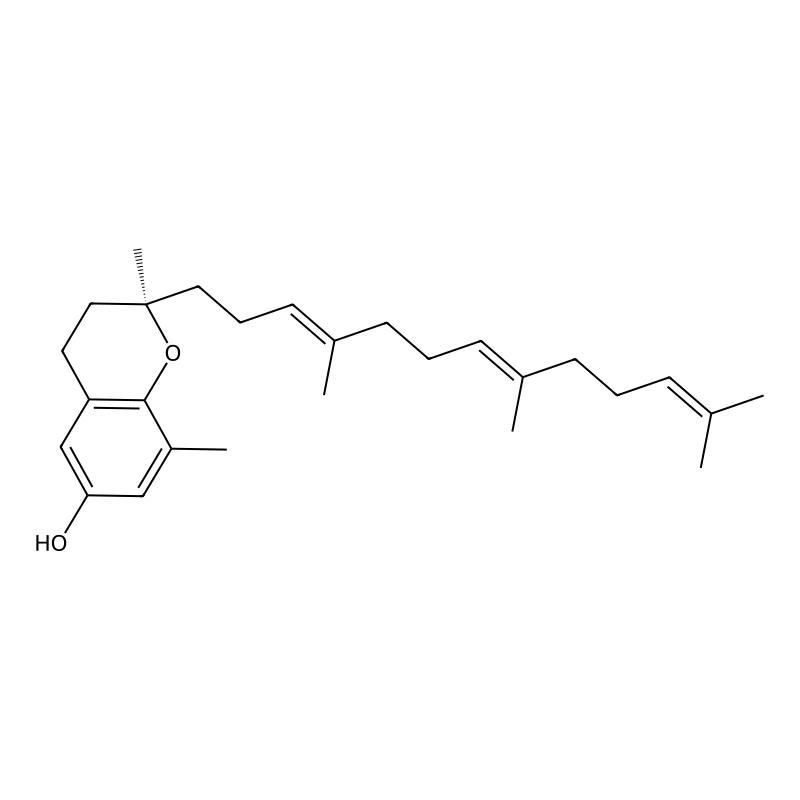

Delta-tocotrienol is a member of the vitamin E family, a group of eight related fat-soluble compounds. It is structurally distinguished from the more common tocopherols by an unsaturated isoprenoid side chain, which features three double bonds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLNM5bE1b4uoH4kMLaxAxEVKHMJNnhpuPalMZbCR77ZtWIYS-PkvNRQdfBMgyBgvGuc_Ywp6_AfbzwpW_rt154W_2P50t_cbX38nyU3LF9GLj6DO42kWmcKR3QeS6UdM7aFKWusFOQ5FOpMe3xegGvVQc0Lkw7FfHEY8tYkmbOQt8s6TmHC3rO4fSnP8GJyAxRXIkWndXQzm4_3MK9zl76gEFTOV-hBpGd95x0YbU%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExZu6-IeC-fl3VTT3mW-9sCUu_hY1hvCizfafFX5u724rBnZrqtdjAOal18R6tHZw2E1qRSgguy15Zg3idSQf9CQJQ4c42E2h-6p01XZTtRXDx_lDhoew77VU6Zz8hOP8WooeIF6o5SGa49IDjsWw%3D)] This structural difference is critical, as it confers distinct physicochemical properties that significantly impact its biological activity, membrane penetration, and handling characteristics compared to saturated-tail tocopherols like alpha-tocopherol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLNM5bE1b4uoH4kMLaxAxEVKHMJNnhpuPalMZbCR77ZtWIYS-PkvNRQdfBMgyBgvGuc_Ywp6_AfbzwpW_rt154W_2P50t_cbX38nyU3LF9GLj6DO42kWmcKR3QeS6UdM7aFKWusFOQ5FOpMe3xegGvVQc0Lkw7FfHEY8tYkmbOQt8s6TmHC3rO4fSnP8GJyAxRXIkWndXQzm4_3MK9zl76gEFTOV-hBpGd95x0YbU%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExZu6-IeC-fl3VTT3mW-9sCUu_hY1hvCizfafFX5u724rBnZrqtdjAOal18R6tHZw2E1qRSgguy15Zg3idSQf9CQJQ4c42E2h-6p01XZTtRXDx_lDhoew77VU6Zz8hOP8WooeIF6o5SGa49IDjsWw%3D)] While soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, its aqueous insolubility requires specific formulation strategies for biological assays.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwiJclhtSrgWnG2OH_PS3xmrxxFRDFwKcl8mc6ehEsNBnBgHT6wc4aWoK3dBzx7YOtqbXZ1QEokzSjVFsfP9ZEYsc-7EytKvXauGVlsFDdRxSLk7YIeh-7j2tMinX4BlFi-Cx99G8KVxqLvM3qiDSl13FPOwpPcyPW4mOD37e1KAAK2SufJBMy7Bs%3D)]

Research Fit

Pathway context

Non-antioxidant, receptor-mediated signaling studies distinct from classical vitamin E mechanisms

Isoform specificity

Isoform-level tocotrienol comparison requiring high-purity δ-T3; not interchangeable with α-tocopherol

Model context

Supports cell-based apoptosis assays, in vivo tumor models, and metabolic endpoint research

References

- [2] Kamal-Eldin, A., & Appelqvist, L. Å. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids, 31(7), 671-701.

- [3] Ah-Ngah, U. S., et al. (2019). Revisiting the therapeutic potential of tocotrienol. European Journal of Medical Research, 24(1), 33.

- [4] Munteanu, I. G., & Zingg, J. M. (2022). A Comparative Analysis of the Antioxidant Efficacy of α-Tocopherol and Tocotrienols. Antioxidants, 11(3), 569.

- [5] BTSA. (2024). Tocotrienols vs Tocopherols: Choosing the Best Vitamin E Form. BTSA.

- [6] Ryynänen, K., Lampi, A. M., Salo-Väänänen, P., Ollilainen, V., & Piironen, V. (2004). A small-scale sample preparation method with HPLC analysis for determination of tocopherols and tocotrienols in cereals. Journal of Food Composition and Analysis, 17(6), 749-765.

- [7] Podda, M., Weber, C., Traber, M. G., & Packer, L. (1996). Simultaneous determination of tissue tocopherols, tocotrienols, ubiquinols, and ubiquinones. Journal of lipid research, 37(4), 893-901.

Substituting delta-tocotrienol with its common analog, alpha-tocopherol, or with uncharacterized tocotrienol mixtures, can lead to failed experiments and misleading results. The unsaturated side chain of tocotrienols fundamentally alters their biological function, resulting in properties not shared by tocopherols, such as the ability to inhibit HMG-CoA reductase and potent neuroprotective activity at nanomolar concentrations.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFv8s_PRdymvOoGJUSMNdErQQcJVnadZXUDk4JpM08eTaFQ6mFt8fXk7_5vXMUAYSUH-RLmsXy_LGFE8hQiRzs7abELQWoPyl7CyHb4a_AklgXC_S-qcmmm8K6fwfYUYNQOR1vfFSB5X7zaf0fHDQAtndCgi92qLXvtMxZXHwinY-UCEAGJZDTb03K67R39FOLllXHGy5WajLQ07uKff_NdiWF2)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEOMLfueYzGgObDEdQCxp7ESCeCE5JtNM_SgkkFS8P7udj-1cDjIG8qRMi36FmSjxfy380iuhs8yyewZ_W74j4rNhrQBVGzpoW7SXEvxQ9rgXP-CIIguMjdKxw-mOdzKC9GqG83XmQ3oR1qiKk%3D)] Even among tocotrienol isomers, bioactivity varies significantly; delta- and gamma-tocotrienols often exhibit the most potent anti-proliferative and cholesterol-modulating effects.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcuuKQXAbZTCdOYwcbIM4RvaLS-MS7ICFlCfUR3jjYxLJLazimAWaxvfmfM_saWnjbntkToJSZYhwX4yM3aQ3o6A0IViuhm6OYY_u1oduEuSRBlpQkbgE3voHn9iZsONUZds6gKlGjLpehOVI%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVIYcA_mXfy8mn0KrcMzOUD6IptaRleIiVLsFkwRGMMFAePUSpm179ebxwsxvzD8HcEndzzGOH4MhjDC4ShWFpSlL2a5z5Xj7OpqCOXuJAUUn2xIMTFuoVoY-cT2AyC2rs7g3A)] Therefore, procurement of the specific delta-isomer is critical for research targeting these unique mechanisms, where alpha-tocopherol is known to be ineffective or orders of magnitude less potent.

Substitution Risk

References

- [1] Aggarwal, B. B., Sundaram, C., Prasad, S., & Kannappan, R. (2010). Tocotrienols, the vitamin E of the 21st century: its potential against cancer and other chronic diseases. Biochemical pharmacology, 80(11), 1613-1631.

- [2] Husain, K., et al. (2017). Gamma-tocotrienol a natural form of vitamin E, inhibits pancreatic cancer stem-like cells and prevents pancreatic cancer cell metastasis. Oncotarget, 8(19), 31554–31567.

- [3] Patel, V., et al. (2012). Oral tocotrienols are transported to human tissues and delay the progression of the model for end-stage liver disease score in patients. The Journal of nutrition, 142(3), 513-519.

- [4] Pearce, B. C., Parker, R. A., Deason, M. E., Qureshi, A. A., & Wright, J. J. (1992). Hypocholesterolemic activity of synthetic and natural tocotrienols. Journal of medicinal chemistry, 35(20), 3595-3606.

- [5] Ah-Ngah, U. S., et al. (2019). Revisiting the therapeutic potential of tocotrienol. European Journal of Medical Research, 24(1), 33.

- [6] Naito, Y., et al. (2005). Tocotrienols reduce 25-hydroxycholesterol-induced MONC-1 and U937 cell adhesion to endothelial cells by inhibiting the expression of adhesion molecules. Atherosclerosis, 180(1), 19-25.

- [7] Mizushina, Y., et al. (2006). The inhibitory action of tocotrienol on eukaryotic DNA polymerase λ and angiogenesis. Biochemical and biophysical research communications, 339(3), 949-955.

- [8] Khanna, S., et al. (2005). Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol. Journal of neurochemistry, 94(5), 1325-1335.

- [9] Sen, C. K., Khanna, S., & Roy, S. (2007). Tocotrienols: the emerging face of natural vitamin E. Vitamins and hormones, 76, 203-261.

- [10] Theriault, A., et al. (2002). Inhibitory effect of delta-tocotrienol, a HMG CoA reductase inhibitor, on monocyte-endothelial cell adhesion. Atherosclerosis, 164(2), 237-244.

- [11] Marelli, M. M., et al. (2016). Vitamin E δ-tocotrienol triggers endoplasmic reticulum stress-mediated apoptosis in human melanoma cells. Scientific reports, 6(1), 30502.

Anti-Proliferative Activity in Pancreatic Cancer

In a direct comparison using MiaPaCa-2 human pancreatic cancer cells, delta-tocotrienol demonstrated significant growth inhibitory activity with an IC50 of 40 μM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)] In the same assay, alpha-tocopherol and delta-tocopherol showed no growth inhibitory activity, establishing a clear functional differentiator for oncology research.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)] The activity of delta-tocotrienol was comparable to that of gamma-tocotrienol (IC50 = 45 μM) and beta-tocotrienol (IC50 = 60 μM) in this model.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)]

| Evidence Dimension | IC50 of Tumor Cell Growth Inhibition |

| Target Compound Data | 40 μM |

| Comparator Or Baseline | alpha-Tocopherol & delta-Tocopherol: No growth inhibitory activity |

| Quantified Difference | Qualitative (Active vs. Inactive) |

| Conditions | MiaPaCa-2 human pancreatic cancer cell line |

This justifies the specific procurement of delta-tocotrienol for cancer research models where tocopherols are known to be biologically inert.

Endothelial VCAM-1 Inhibition vs. Alpha-Tocotrienol

In TNF-alpha activated human umbilical vein endothelial cells (EA.hy926), delta-tocotrienol demonstrated significantly greater inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression compared to alpha-tocotrienol.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcuuKQXAbZTCdOYwcbIM4RvaLS-MS7ICFlCfUR3jjYxLJLazimAWaxvfmfM_saWnjbntkToJSZYhwX4yM3aQ3o6A0IViuhm6OYY_u1oduEuSRBlpQkbgE3voHn9iZsONUZds6gKlGjLpehOVI%3D)] At a concentration of 15 µmol/L, delta-tocotrienol inhibited VCAM-1 expression by 57%, whereas alpha-tocotrienol achieved only 37% inhibition.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcuuKQXAbZTCdOYwcbIM4RvaLS-MS7ICFlCfUR3jjYxLJLazimAWaxvfmfM_saWnjbntkToJSZYhwX4yM3aQ3o6A0IViuhm6OYY_u1oduEuSRBlpQkbgE3voHn9iZsONUZds6gKlGjLpehOVI%3D)] This represents a 54% relative increase in inhibitory potency for the delta isomer in this specific assay.

| Evidence Dimension | Inhibition of VCAM-1 Expression |

| Target Compound Data | 57 +/- 6% inhibition |

| Comparator Or Baseline | alpha-Tocotrienol: 37 +/- 10% inhibition |

| Quantified Difference | ~54% greater inhibition than alpha-tocotrienol |

| Conditions | TNF-alpha activated EA.hy926 endothelial cells, 15 µmol/L concentration for 24h |

For researchers studying vascular inflammation, delta-tocotrienol offers measurably stronger performance in down-regulating a key pathological marker than other tocotrienol isomers.

Cellular Uptake and Membrane Incorporation

The unsaturated side chain of tocotrienols facilitates more efficient incorporation into and transfer between cell membranes compared to the saturated tail of tocopherols.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcuuKQXAbZTCdOYwcbIM4RvaLS-MS7ICFlCfUR3jjYxLJLazimAWaxvfmfM_saWnjbntkToJSZYhwX4yM3aQ3o6A0IViuhm6OYY_u1oduEuSRBlpQkbgE3voHn9iZsONUZds6gKlGjLpehOVI%3D)] Studies have shown that tocotrienols exhibit higher cellular uptake than their corresponding tocopherol analogs in various cell lines.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLNM5bE1b4uoH4kMLaxAxEVKHMJNnhpuPalMZbCR77ZtWIYS-PkvNRQdfBMgyBgvGuc_Ywp6_AfbzwpW_rt154W_2P50t_cbX38nyU3LF9GLj6DO42kWmcKR3QeS6UdM7aFKWusFOQ5FOpMe3xegGvVQc0Lkw7FfHEY8tYkmbOQt8s6TmHC3rO4fSnP8GJyAxRXIkWndXQzm4_3MK9zl76gEFTOV-hBpGd95x0YbU%3D)] This is partly attributed to a higher affinity for serum albumin, which can mediate cellular uptake.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLNM5bE1b4uoH4kMLaxAxEVKHMJNnhpuPalMZbCR77ZtWIYS-PkvNRQdfBMgyBgvGuc_Ywp6_AfbzwpW_rt154W_2P50t_cbX38nyU3LF9GLj6DO42kWmcKR3QeS6UdM7aFKWusFOQ5FOpMe3xegGvVQc0Lkw7FfHEY8tYkmbOQt8s6TmHC3rO4fSnP8GJyAxRXIkWndXQzm4_3MK9zl76gEFTOV-hBpGd95x0YbU%3D)] This enhanced uptake means a lower effective concentration may be required to achieve a biological response relative to a tocopherol, impacting experimental design and material costs.

| Evidence Dimension | Cellular Uptake & Inter-membrane Transfer |

| Target Compound Data | More readily incorporated and transferred |

| Comparator Or Baseline | Tocopherols: Less readily incorporated and transferred |

| Quantified Difference | Qualitative (Higher vs. Lower) |

| Conditions | In vitro cell culture systems and liposomal models |

This property provides a procurement justification based on potentially greater potency and efficiency, allowing for the use of lower concentrations in cell-based assays.

Thermal Stability Among Vitamin E Isomers

The thermal stability of vitamin E isomers is not uniform, which is a critical consideration for processing, formulation, and storage. In studies on extracts from rice bran oil, tocotrienols, particularly alpha-tocotrienol, were found to degrade more rapidly under heat than tocopherols.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)] However, stability is highly dependent on the specific isomer and environmental conditions, such as oxygen levels. For instance, under low oxygen conditions, degradation is minimal even at elevated temperatures (95°C), but with just 2% oxygen, significant degradation of gamma-tocotrienol (29%) was observed.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)] This highlights the need to select a specific, purified isomer like delta-tocotrienol and control processing conditions to ensure reproducible results, as opposed to using a crude mixture with variable stability profiles.

| Evidence Dimension | Thermal Degradation |

| Target Compound Data | Tocotrienols are generally more susceptible to thermal degradation than tocopherols, with stability varying by isomer. |

| Comparator Or Baseline | Gamma-tocopherol is reported as one of the more stable isomers. |

| Quantified Difference | e.g., alpha-Tocotrienol degraded by 46.4% vs. alpha-Tocopherol by 27.3% after 24h at 95°C. |

| Conditions | Heating of rice bran oil unsaponifiable fractions at 95°C for 24 hours. |

This evidence informs procurement for applications requiring thermal processing, suggesting that a purified compound with a known stability profile is preferable to a mixture with unpredictable degradation kinetics.

Cancer Proliferation Models

Delta-tocotrienol is indicated for in vitro and in vivo oncology studies where the research goal is to assess anti-proliferative or pro-apoptotic agents. Its demonstrated ability to inhibit cancer cell growth in models where alpha-tocopherol is inactive makes it the correct choice for investigating mechanisms beyond simple antioxidant activity.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFKYjmQ8AgGQufZWkuNXqnvmet4MDZlSpmsRdP4Jb0VJHCfgrkDVj6S4hbrkHFNnHh7lLw9h6zNk4oLcWirdLYnSlIij-bKlo4BPWNh3SEpCNB-wnmg_SRcphmLTkaehm15mm20BkgxPNjewMz)]

Cardiovascular Inflammation Research

This compound is suitable for studies of vascular inflammation and atherosclerosis. The evidence showing delta-tocotrienol's potent, isomer-specific inhibition of endothelial adhesion molecules like VCAM-1 justifies its selection for assays modeling monocyte-endothelial interactions.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcuuKQXAbZTCdOYwcbIM4RvaLS-MS7ICFlCfUR3jjYxLJLazimAWaxvfmfM_saWnjbntkToJSZYhwX4yM3aQ3o6A0IViuhm6OYY_u1oduEuSRBlpQkbgE3voHn9iZsONUZds6gKlGjLpehOVI%3D)]

Cholesterol Synthesis Inhibition

As an inhibitor of HMG-CoA reductase, delta-tocotrienol is a relevant tool for research into cholesterol metabolism and lipid disorders. Unlike tocopherols, which lack this activity, delta-tocotrienol allows for the specific investigation of this pathway.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcuuKQXAbZTCdOYwcbIM4RvaLS-MS7ICFlCfUR3jjYxLJLazimAWaxvfmfM_saWnjbntkToJSZYhwX4yM3aQ3o6A0IViuhm6OYY_u1oduEuSRBlpQkbgE3voHn9iZsONUZds6gKlGjLpehOVI%3D)]

Cosmeceutical and Dermatological Formulations

The superior ability of tocotrienols to incorporate into lipid membranes makes delta-tocotrienol a candidate for advanced topical formulations. Its function in protecting against lipid peroxidation is highly relevant for skincare products designed to mitigate oxidative stress.

Application Fit Matrix

References

- [1] Ah-Ngah, U. S., et al. (2019). Revisiting the therapeutic potential of tocotrienol. European Journal of Medical Research, 24(1), 33.

- [2] Theriault, A., et al. (2002). Inhibitory effect of delta-tocotrienol, a HMG CoA reductase inhibitor, on monocyte-endothelial cell adhesion. Atherosclerosis, 164(2), 237-244.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Use Classification

Explore Compound Types